1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione

Medicinal Chemistry PROTAC Design Structure-Activity Relationship

PROTAC teams lose time on multi-step glutarimide functionalization. This pre-functionalized CRBN ligand provides a ketone anchor that eliminates one deprotection/oxidation sequence vs. non-ketone analogs. Key advantages: • Ketone carbonyl enables direct linker extension via reductive amination or Grignard addition • Defined 2-oxoethyl spacer geometry validated in potent PROTACs (IC50 = 0.62 μM, K562) • Solubility ceiling of 0.068 g·L⁻¹ (≈0.22 mM) guides DMSO stock preparation, preventing assay artifacts from precipitation • 75.8 °C higher boiling point vs. 4-aryl isomer (510.7 vs. 434.9 °C) informs vacuum distillation parameters for scale-up

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
Cat. No. B12076827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione
Molecular FormulaC13H12BrNO3
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrNO3/c14-10-6-4-9(5-7-10)11(16)8-15-12(17)2-1-3-13(15)18/h4-7H,1-3,8H2
InChIKeyYSXVNJZYIIMYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione Overview


1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione (CAS 1457332-01-2) is a synthetic N-substituted piperidine-2,6-dione (glutarimide) derivative bearing a 4-bromophenyl-2-oxoethyl group at the lactam nitrogen. With a molecular formula of C13H12BrNO3 and a molecular weight of 310.14 g·mol⁻¹, the compound belongs to the class of functionalized glutarimide scaffolds that serve as cereblon (CRBN) E3 ubiquitin ligase ligands and synthetic intermediates for proteolysis-targeting chimera (PROTAC) design . The 2-oxoethyl linker distinguishes it structurally from direct C-aryl-substituted piperidine-2,6-dione isomers and provides a ketone handle amenable to further derivatization, making this compound relevant for medicinal chemistry programs that require precise control over linker geometry and physicochemical properties [1].

CRBN E3 ligase ligand intermediate for PROTAC design
N‑(2‑oxoethyl) linker provides a ketone handle for derivatization
4‑bromophenyl terminus enables Pd‑catalyzed cross‑coupling

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione: Substitution Pattern Impact


Piperidine-2,6-dione derivatives bearing a 4-bromophenyl group cannot be treated as interchangeable commodities because the attachment position and linker composition directly control molecular weight (310.14 vs. 268.11 g·mol⁻¹ for direct C-aryl isomers), boiling point (510.7 °C vs. ~434.9 °C), aqueous solubility (0.068 g·L⁻¹), and the availability of reactive handles for subsequent synthetic elaboration . The N-(2-oxoethyl) linkage in the target compound introduces a ketone group and a flexible two-carbon spacer that is absent in 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione; this structural feature alters hydrogen-bonding capacity, conformational freedom, and the distance between the glutarimide ring and the bromophenyl moiety—parameters known to influence CRBN binding and PROTAC ternary complex formation [1]. Substituting a direct C-aryl isomer for this N-(2-oxoethyl) analog without experimental validation therefore carries a material risk of altered target engagement and synthetic trajectory.

Target compound
C‑aryl isomers
Risk context
N‑(2‑oxoethyl) linker with ketone group
Direct C‑aryl attachment; no ketone handle
Linker composition alters CRBN‑binding conformation and synthetic utility
Higher molecular weight and boiling point
Lower molecular weight and boiling point
Physicochemical profile affects purification and formulation protocols
2‑oxoethyl motif validated in PROTAC context (reported most potent in series)
No comparable linker‑validation data
Substitution risks altered target engagement and synthetic trajectory

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione: Evidence vs. Analogs


Molecular Weight Difference from C-Aryl Isomers

The target compound possesses a molecular weight of 310.14 g·mol⁻¹ (C13H12BrNO3), which is 42.03 g·mol⁻¹ higher than the 268.11 g·mol⁻¹ (C11H10BrNO2) of the direct C-aryl isomers 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione . This mass differential corresponds to a C2H2O fragment introduced by the 2-oxoethyl linker, confirming a distinct elemental composition and atom count (30 vs. 24 heavy atoms) . The difference is analytically resolvable by HPLC-MS or elemental analysis and serves as a primary identity check for procurement.

Molecular Weight
Data to verify
310.14 g·mol⁻¹ vs 268.11 g·mol⁻¹ +42.03 (C₂H₂O)
Identity confirmation and isomer differentiation
Resolvable by HPLC‑MS or elemental analysis
Medicinal Chemistry PROTAC Design Structure-Activity Relationship

Boiling Point vs. C-Aryl Isomers

The boiling point of 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione is predicted at 510.7 ± 35.0 °C at 760 mmHg, substantially higher than the 434.9 ± 45.0 °C reported for 4-(4-bromophenyl)piperidine-2,6-dione . This 75.8 °C differential (>15% increase) reflects stronger intermolecular interactions conferred by the additional ketone oxygen and extended molecular surface. The elevated boiling point has direct implications for distillation-based purification, solvent evaporation protocols, and thermal stability assessment during scale-up.

Boiling Point
Data to verify
510.7 ± 35.0 °C vs 434.9 ± 45.0 °C +75.8 °C
Distillation and drying protocol differentiation
Predicted values at 760 mmHg
Process Chemistry Purification Thermal Analysis

Aqueous Solubility Profile

The target compound exhibits a quantitatively measured aqueous solubility of 0.068 g·L⁻¹, classifying it as sparingly soluble . While direct solubility data for the C-aryl isomers (3- and 4-(4-bromophenyl)piperidine-2,6-dione) are not publicly reported under identical conditions, the higher molecular weight and additional polar ketone group of the target compound are expected to alter LogP and aqueous solubility relative to the simpler C-aryl scaffolds. This solubility value provides an experimental reference point for solvent selection in biological assays, column chromatography, and crystallization trials.

Aqueous Solubility
Data to verify
0.068g·L⁻¹
Sparingly soluble
Cosolvent selection and precipitation risk assessment
Experimentally determined; no comparable isomer data
Preformulation Solubility Drug Discovery

Extra Ketone Handle vs. C-Aryl Isomers

The N-(2-oxoethyl) substituent introduces a ketone carbonyl that is structurally absent in the 3-(4-bromophenyl)piperidine-2,6-dione and 4-(4-bromophenyl)piperidine-2,6-dione isomers, which feature a direct C-C bond between the piperidine ring and the bromophenyl group . This ketone is amenable to reductive amination, Grignard addition, Wittig olefination, and hydrazone/oxime formation—transformations that are not accessible on the C-aryl analogs without additional functional group installation steps [1]. The presence of this handle reduces synthetic step count when constructing bifunctional PROTAC molecules that require a linker attachment point at the glutarimide nitrogen.

Synthetic Handles
Class‑level inference
Reductive amination Grignard addition Wittig olefination Hydrazone/oxime formation
3 carbonyl groups vs. 2 in C‑aryl isomers
Expands derivatization routes without extra steps
Streamlines PROTAC linker attachment
Synthetic Chemistry PROTAC Linker Derivatization

2-Oxoethyl Linker Validation in PROTAC

In a study comparing fifteen Imatinib-based PROTACs with different linkers, the 2-oxoethyl-linked PROTAC (PROTAC 1) exhibited an IC50 of 0.62 ± 0.02 μM against K562 chronic myeloid leukemia cells, whereas alternative linker lengths and compositions yielded substantially different activities [1]. Although this study used a distinct warhead, it directly validates the 2-oxoethyl linker motif—the identical structural unit present in 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione—as productive for potent PROTAC-mediated antiproliferative activity. The bromophenyl terminus of the target compound further provides a synthetic anchor for Pd-catalyzed cross-coupling to install diverse target-protein ligands.

PROTAC IC₅₀
Cross‑study comparable
0.62± 0.02 μM
Supports 2‑oxoethyl linker for ternary complex formation
K562 cell antiproliferative assay; 2‑oxoethyl PROTAC lead
PROTAC Antiproliferative Activity Linker Design

Commercial Purity vs. Analogs

The target compound is commercially supplied at a standard purity of 95%, as reported by chemical marketplace databases . In comparison, the direct C-aryl isomer 4-(4-bromophenyl)piperidine-2,6-dione is commonly available at 95–98% purity, with some vendors specifying 98% minimum purity . While the purity specification is comparable, procurement of the correct isomer requires careful CAS-number verification (1457332-01-2 vs. 1137-60-6 or 1267337-47-2) due to the risk of cross-shipment of the more common C-aryl isomers.

Purity Specification
Reported
95% (target)
Isomers: 95–98%
Identity verification via CAS is critical
Avoid cross‑shipment of C‑aryl isomers
Procurement Quality Control Vendor Comparison

1-(2-(4-Bromophenyl)-2-oxoethyl)piperidine-2,6-dione: Application Scenarios


PROTAC Building Block with Ketone Handle

Medicinal chemistry teams designing CRBN-recruiting PROTACs can employ 1-(2-(4-bromophenyl)-2-oxoethyl)piperidine-2,6-dione as a pre-functionalized glutarimide ligand where the ketone carbonyl serves as a synthetic anchor for linker extension via reductive amination or Grignard addition. This eliminates one deprotection/oxidation sequence compared to starting from a non-ketone glutarimide and directly leverages the 2-oxoethyl motif validated in potent PROTACs (IC50 = 0.62 μM in K562 cells) [1].

Thermal Process Optimization

Process chemists scaling up the synthesis of PROTAC intermediates must account for the 75.8 °C higher boiling point of this compound relative to the 4-aryl isomer (510.7 °C vs. 434.9 °C) when designing distillation and drying protocols. The quantitative boiling point differential informs vacuum distillation parameters and thermal stability risk assessments, preventing decomposition or incomplete solvent removal that would reduce isolated yield.

Aqueous Assay Formulation

Biochemical assay development groups can use the experimentally determined solubility of 0.068 g·L⁻¹ (≈0.22 mM) to define the maximum aqueous concentration achievable without cosolvent. This solubility ceiling directly informs DMSO stock concentration calculations and ensures that apparent IC50 values from cellular assays are not confounded by compound precipitation, a critical quality-control step not possible with isomers lacking published solubility data .

SAR of CRBN Ligand Geometry

Researchers investigating the effect of linker length and composition on CRBN binding affinity and neosubstrate degradation selectivity can use this compound as a defined-geometry reference point. The N-(2-oxoethyl) motif provides a rigid two-carbon spacer with a hydrogen-bond-accepting ketone, enabling direct comparison with one-carbon (methylene) or three-carbon (propyl) N-linked analogs to quantify the contribution of linker length to ternary complex formation [2].

Application
Selection Property
Validation Focus
PROTAC synthesis intermediate
Ketone‑derivatizable glutarimide ligand
Linker geometry and ternary complex formation assessment
Thermal process optimization
High boiling point differential
Distillation parameter and thermal stability review
Aqueous assay formulation
Experimentally determined solubility
Cosolvent selection and precipitation risk control
SAR of CRBN ligand geometry
Defined 2‑oxoethyl spacer and ketone H‑bond acceptor
Linker‑length contribution to ternary complex formation
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